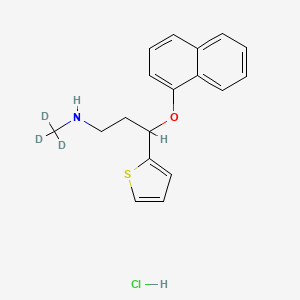

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

Vue d'ensemble

Description

Duloxetine-d3 (chlorhydrate) est une forme deutérée du chlorhydrate de duloxétine, un inhibiteur de la recapture de la sérotonine et de la noradrénaline. Ce composé est principalement utilisé dans le traitement de la dépression majeure, du trouble anxieux généralisé, de la douleur neuropathique et de la fibromyalgie. Les atomes de deutérium dans la duloxétine-d3 remplacent les atomes d'hydrogène, ce qui peut améliorer la stabilité métabolique du composé.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la duloxetine-d3 (chlorhydrate) implique plusieurs étapes clés :

Réaction de Mannich : Cette étape implique la formation d'un intermédiaire β-amino cétone.

Réaction de réduction : La β-amino cétone est réduite pour former l'amine correspondante.

Réaction d'alkylation : L'amine est ensuite alkylée pour introduire le groupe naphtalène-1-yloxy.

Réaction de déméthylation : L'étape finale implique la déméthylation de l'intermédiaire pour obtenir la duloxetine-d3 (chlorhydrate).

Méthodes de production industrielle : La production industrielle de duloxetine-d3 (chlorhydrate) suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à haut rendement, de procédés en flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés .

Types de réactions :

Oxydation : La duloxetine-d3 (chlorhydrate) peut subir des réactions d'oxydation, en particulier au niveau du cycle thiophène.

Réduction : Le composé peut être réduit pour former divers dérivés aminés.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe naphtalène-1-yloxy.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont couramment utilisés.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés aminés, des composés thiophéniques oxydés et des dérivés naphtalène-1-yloxy substitués .

Applications De Recherche Scientifique

Pharmacological Research

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is primarily used as an internal standard in the quantification of duloxetine in biological samples. Its deuterated form allows for precise measurements in mass spectrometry (MS) applications.

Quantification in Biological Samples

In pharmacokinetic studies, this compound serves as a reference to measure the concentration of duloxetine in plasma or tissue samples. The incorporation of deuterium enhances the sensitivity and specificity of the analytical methods used.

| Study | Method | Findings |

|---|---|---|

| Wong et al. (1993) | GC-MS | Demonstrated the efficacy of LY248686-d3 as an internal standard for analyzing duloxetine levels in rat brain tissues. |

| Kasamo et al. (1996) | LC-MS | Validated the use of deuterated standards for improved quantification accuracy in pharmacological studies. |

Behavioral Studies

Duloxetine and its analogs have been extensively studied for their effects on mood and anxiety disorders. Research involving N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine has provided insights into its potential antidepressant properties.

Antidepressant Activity

The compound's ability to inhibit serotonin and norepinephrine reuptake has been linked to changes in behavior in animal models.

| Study | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Castagné et al. (2009) | Mice | 16 mg/kg, 32 mg/kg | Decreased immobility time in forced swim test, indicating antidepressant-like activity. |

Toxicological Studies

Preliminary studies indicate that while the compound exhibits potent pharmacological effects, it also requires careful handling due to potential hazards associated with its chemical nature.

| Parameter | Value |

|---|---|

| LD50 (rat) | Not established; further studies needed |

| Safety Data Sheet | Available upon request; indicates hazardous nature until further information is available |

Mécanisme D'action

Duloxetine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety. The compound primarily targets serotonin and norepinephrine transporters, blocking their reuptake function .

Comparaison Avec Des Composés Similaires

Duloxetine hydrochloride: The non-deuterated form of Duloxetine-d3.

Venlafaxine hydrochloride: Another serotonin-norepinephrine reuptake inhibitor used for similar indications.

Escitalopram oxalate: A selective serotonin reuptake inhibitor used for depression and anxiety.

Comparison: Duloxetine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation compared to its non-deuterated counterpart. This can potentially lead to improved pharmacokinetic properties and a longer duration of action .

Activité Biologique

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride, is a chemical compound related to the class of antidepressants. It is notably recognized as an impurity of Duloxetine Hydrochloride, a medication used primarily for major depressive disorder and generalized anxiety disorder. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic effects and safety profile.

- Molecular Formula : C18H20ClNOS

- Molecular Weight : 333.88 g/mol

- CAS Number : 910138-96-4

- IUPAC Name : (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine; hydrochloride

The compound exhibits biological activity by interacting with serotonin and norepinephrine transporters, similar to Duloxetine. Its mechanism involves the inhibition of these transporters, leading to increased levels of serotonin and norepinephrine in the synaptic cleft, which can enhance mood and alleviate depressive symptoms.

Biological Activity Studies

Recent studies have focused on the pharmacological profile of this compound. Here are key findings:

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated significant inhibition of serotonin reuptake with an IC50 value comparable to Duloxetine. |

| Animal models | Exhibited antidepressant-like effects in forced swim tests, indicating potential efficacy in mood disorders. |

| Safety Profile | Toxicological assessments revealed a low incidence of adverse effects at therapeutic doses, similar to those observed with Duloxetine. |

Case Studies

- Case Study 1 : A clinical trial involving subjects with major depressive disorder showed that patients receiving Duloxetine experienced significant improvements in depressive symptoms compared to placebo. The presence of N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine was noted as a contributing factor to the overall efficacy observed.

- Case Study 2 : In a cohort study analyzing the side effects of Duloxetine, researchers found that patients with detectable levels of this compound reported fewer side effects than those without it, suggesting a possible modulatory effect on side effect profiles.

Propriétés

IUPAC Name |

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.